

Virantmycin: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Virantmycin

Cat. No.: B1221671

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Abstract

Virantmycin, a chlorine-containing heterocyclic antibiotic produced by *Streptomyces nitrosporeus*, has demonstrated significant biological activity, particularly as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Virantmycin**. It includes a summary of its antiviral and antifungal properties with available quantitative data, detailed experimental protocols for its biological evaluation, and an exploration of its biosynthetic pathway and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

Virantmycin is characterized by a tetrahydroquinoline skeleton.^[1] Its chemical formula is $C_{19}H_{26}ClNO_3$, with a molecular weight of approximately 351.87 g/mol.^{[2][3]}

Table 1: Physicochemical Properties of **Virantmycin**

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₆ ClNO ₃	[2] [3]
Molecular Weight	351.87 g/mol	[3]
Appearance	White powder, Colorless needles	[4] [5]
Solubility	Soluble in Methanol, Acetone, Chloroform, Benzene, Ethyl acetate. Insoluble in water.	[4]
CAS Number	76417-04-4	[3]

Biological Activity

Virantmycin exhibits a broad spectrum of biological activity, most notably against a range of RNA and DNA viruses.[\[5\]](#)[\[6\]](#) It also possesses antifungal properties, although specific quantitative data against common fungal pathogens are not extensively reported in the available literature.

Antiviral Activity

Virantmycin has shown potent inhibitory activity against various viruses.[\[6\]](#) A recent study highlighted its excellent effect against Pseudorabies virus (PRV), where it demonstrated superior activity compared to the reference compounds ribavirin and acyclovir.[\[1\]](#)

Table 2: Antiviral Activity of **Virantmycin** and its Derivatives against Pseudorabies Virus (PRV)

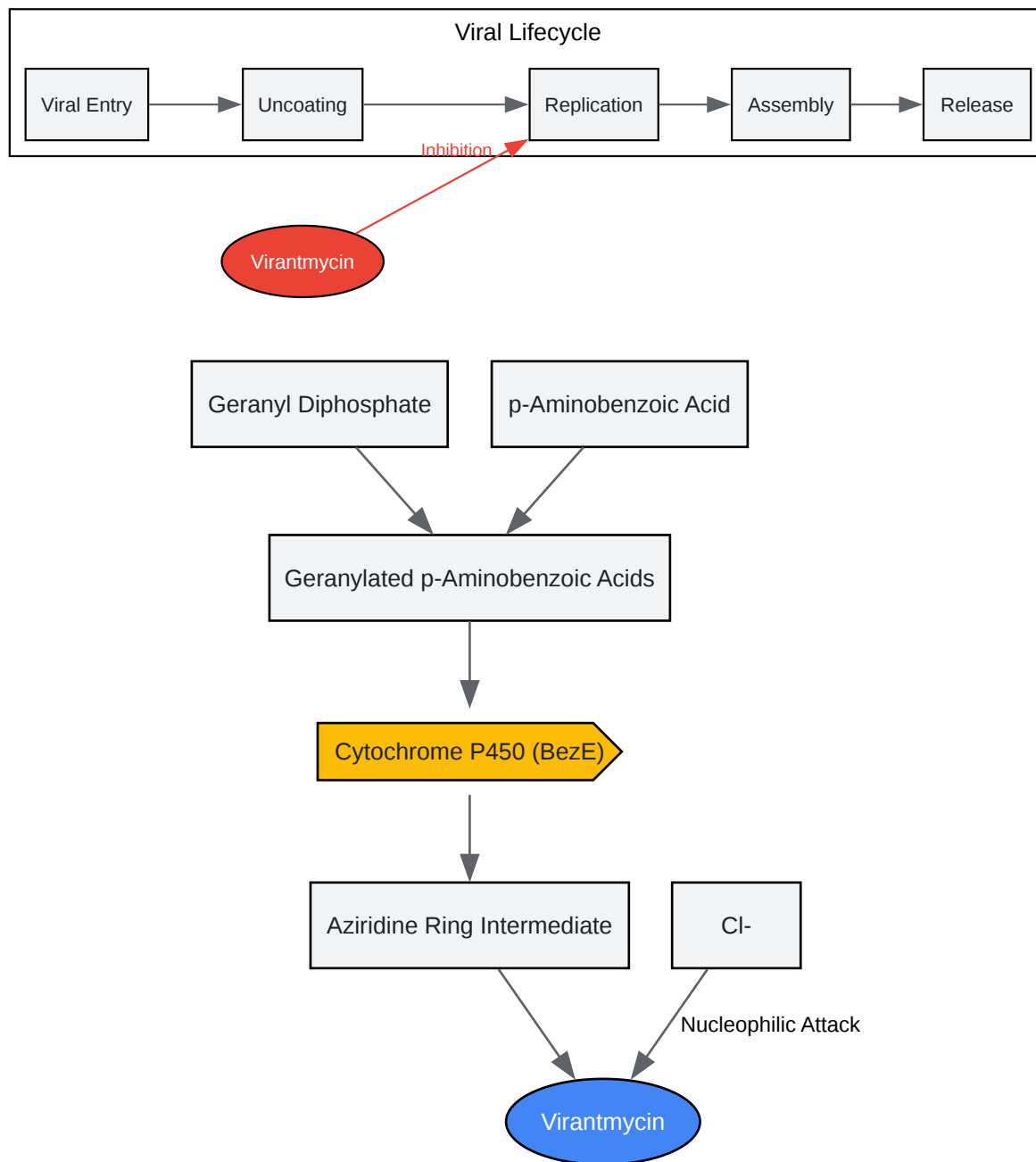
Compound	EC ₅₀ (µg/mL)	CC ₅₀ (µg/mL)	Selectivity Index (SI)	Reference(s)
Virantmycin (4)	0.04 ± 0.01	1.28 ± 0.11	32	[1]
Virantmycin D (1)	>20	>20	-	[1]
Virantmycin E (2)	>20	>20	-	[1]
Virantmycin F (3)	>20	>20	-	[1]
A-503451 D (5)	>20	>20	-	[1]
A-503451 D acetylate (6)	>20	>20	-	[1]
A-503451 A (7)	>20	>20	-	[1]
A-503451 B (8)	>20	>20	-	[1]
Ribavirin	15.21 ± 1.13	>50	>3.29	[1]
Acyclovir	1.89 ± 0.15	>20	>10.58	[1]

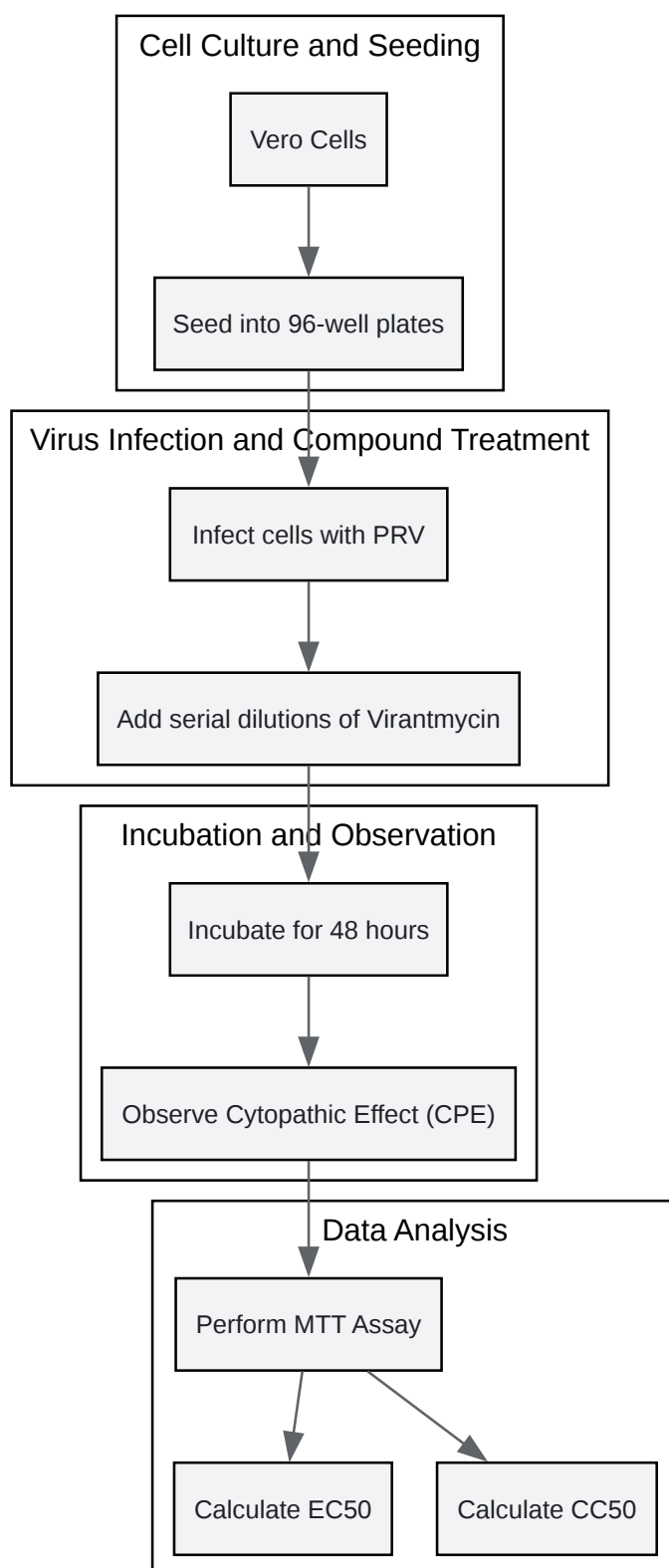
Antifungal Activity

While **Virantmycin** is reported to possess antifungal activity, specific Minimum Inhibitory Concentration (MIC) values against key fungal pathogens such as *Candida albicans* and *Aspergillus fumigatus* are not readily available in the reviewed scientific literature.[2][6] Further research is required to quantify its efficacy against a broad panel of fungal species.

Mechanism of Action

The precise mechanism of action of **Virantmycin** is not yet fully elucidated. However, studies suggest that it inhibits viral proliferation in a dose-dependent manner.[1] The antiviral activity is thought to be related to the presence of the chlorine atom and the tetrahydroquinoline skeleton, which may react with a target protein through a substitution reaction.[1] The specific viral or cellular targets and the downstream signaling pathways affected by **Virantmycin** remain to be identified.





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